molecular formula C8H7N3 B1612697 1,7-Naphthyridin-6-amine CAS No. 5912-36-7

1,7-Naphthyridin-6-amine

Cat. No.: B1612697
CAS No.: 5912-36-7
M. Wt: 145.16 g/mol
InChI Key: LYSLEXZCMQGSBJ-UHFFFAOYSA-N
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Description

1,7-Naphthyridin-6-amine is a nitrogen-containing heterocyclic compound It is part of the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Naphthyridin-6-amine can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with suitable aldehydes or ketones in the presence of a catalyst can lead to the formation of this compound. The reaction conditions typically involve heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,7-Naphthyridin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, such as dihydro or tetrahydro derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation can be performed using alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can result in halogenated or alkylated naphthyridines.

Scientific Research Applications

1,7-Naphthyridin-6-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an anticancer and antiviral agent.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridine: Another isomer with similar biological activities but different structural properties.

    1,8-Naphthyridine: Known for its diverse biological activities and photochemical properties.

    1,5-Naphthyridine: Exhibits a variety of biological activities and is used in medicinal chemistry.

Uniqueness

1,7-Naphthyridin-6-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

1,7-naphthyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-8-4-6-2-1-3-10-7(6)5-11-8/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSLEXZCMQGSBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NC=C2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595019
Record name 1,7-Naphthyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5912-36-7
Record name 1,7-Naphthyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,7-naphthyridin-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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